molecular formula C16H21N3O B2890648 N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)but-2-ynamide CAS No. 2411221-18-4

N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)but-2-ynamide

Cat. No.: B2890648
CAS No.: 2411221-18-4
M. Wt: 271.364
InChI Key: AKCHWMYHNCQVKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with a compound containing the but-2-ynamide moiety . The exact conditions would depend on the specific reactants used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the cyclohexyl group, and the but-2-ynamide chain. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the pyrimidine ring, the amide group, or the triple bond in the but-2-ynamide chain . For example, the amide group could participate in reactions with acids or bases, and the triple bond could be involved in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar amide group could influence its solubility in different solvents, and the triple bond could affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological molecules in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use as a pharmaceutical compound, or its chemical reactivity could be explored further .

Properties

IUPAC Name

N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-7-15(20)19-14(16-17-10-6-11-18-16)12-13-8-4-3-5-9-13/h6,10-11,13-14H,3-5,8-9,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCHWMYHNCQVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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